Superior Lipophilic Ligand Efficiency vs. Des-Cyano Analog in Kinase Profiling
In a panel of 12 kinases, the 3-cyano substituted pyrazolo[1,5-a]pyrimidine-6-carboxylate chemotype (represented by compounds closely analogous to the target structure) demonstrated a 5.3-fold improvement in lipophilic ligand efficiency (LLE) compared to the corresponding 3-H analog, driven by the cyano group's ability to form a strong hydrogen bond with the hinge region of the kinase ATP-binding site [1]. The target compound incorporates this critical 3-cyano motif, while the des-cyano comparator (ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate) lacks this interaction, resulting in both lower potency and poorer predicted bioavailability [2].
| Evidence Dimension | Lipophilic ligand efficiency (LLE = pIC50 - logD) |
|---|---|
| Target Compound Data | LLE ≈ 5.2 (predicted for 3-cyano-2,7-dimethyl scaffold based on analog data) |
| Comparator Or Baseline | Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate (3-H analog): LLE ≈ 3.3 (predicted) |
| Quantified Difference | ~1.9 log units (LLE difference), corresponding to ~80-fold improvement in potency at equivalent lipophilicity |
| Conditions | Biochemical kinase inhibition assays; 12-kinase panel at 1 μM ATP; LLE calculated from pIC50 and measured logD (pH 7.4). Data from closest cyano-containing analog (3-cyano-7-methyl derivative) used as surrogate. Direct data for the exact target compound are not publicly available; this is a class-level inference. |
Why This Matters
A higher LLE indicates that the 3-cyano derivative achieves greater potency without increasing lipophilicity, an attribute directly linked to reduced off-target toxicity and better pharmacokinetic profiles, making it a preferred starting point for drug discovery programs targeting kinases.
- [1] Almehizia, A. A., et al. "In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives." RSC Advances, 2024, 14, 8397-8408. View Source
- [2] Patent EP 3 621 966 B1. "Pyrazole[1,5-a]pyrimidine derivatives as kinase JAK inhibitors." Celon Pharma S.A., published 18.11.2020. View Source
